molecular formula C11H10ClNO2 B023368 4-(4-Chlorophenyl)piperidine-2,6-dione CAS No. 84803-46-3

4-(4-Chlorophenyl)piperidine-2,6-dione

Cat. No. B023368
CAS RN: 84803-46-3
M. Wt: 223.65 g/mol
InChI Key: KOZWYRYCGOBBKD-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)piperidine-2,6-dione” is a chemical compound with the molecular formula C11H10ClNO2 . It is a privileged heterocyclic scaffold that is frequently found in numerous drugs .


Synthesis Analysis

The synthesis of “4-(4-Chlorophenyl)piperidine-2,6-dione” has received considerable attention due to its importance in drug design . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes, has been reported .


Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)piperidine-2,6-dione” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .


Chemical Reactions Analysis

“4-(4-Chlorophenyl)piperidine-2,6-dione” serves as valuable and versatile synthetic intermediates in organic synthesis . A series of important compounds, such as piperidine, can be rapidly constructed with piperidine-2,6-diones as starting material .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Chlorophenyl)piperidine-2,6-dione” are determined by its molecular structure . The EC Number is the numerical identifier for substances in the EC Inventory .

Mechanism of Action

Target of Action

The primary targets of 4-(4-Chlorophenyl)piperidine-2,6-dione are currently unknown. This compound is a heterocyclic scaffold that is frequently found in numerous drugs . .

Mode of Action

It is known that this compound is a part of the core backbone of the CRBN ligand in the design of PROTAC drugs

Biochemical Pathways

As a part of the core backbone of the CRBN ligand in the design of PROTAC drugs , it may be involved in protein degradation pathways.

Result of Action

Given its role as a part of the core backbone of the CRBN ligand in the design of PROTAC drugs , it may have effects on protein degradation.

Safety and Hazards

The safety and hazards of “4-(4-Chlorophenyl)piperidine-2,6-dione” are based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

“4-(4-Chlorophenyl)piperidine-2,6-dione” has potential applications in the treatment of diseases like sickle cell disease and β-thalassemia . It could be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer .

properties

IUPAC Name

4-(4-chlorophenyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZWYRYCGOBBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057843
Record name 4-(4-Chlorophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84803-46-3
Record name 4-(4-Chlorophenyl)-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84803-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2,6-piperidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)piperidine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(4-CHLOROPHENYL)-2,6-PIPERIDINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WLF8F9WF5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4-(4-chlorophenyl)piperidine-2,6-dione derivatives contribute to their multireceptor binding profile?

A1: Research indicates that incorporating specific structural modifications into the 4-(4-chlorophenyl)piperidine-2,6-dione scaffold can significantly influence its binding affinity for dopamine and serotonin receptors. [] For instance, introducing a 4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl substituent at the nitrogen atom of the piperidine-2,6-dione ring, as seen in compound 5 (1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)piperidine-2,6-dione), resulted in high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. [] This suggests that the bulky substituent, potentially through interactions like pi-stacking or hydrogen bonding, plays a crucial role in enhancing the molecule's interaction with these receptors. Further studies exploring the structure-activity relationship are crucial to optimize these interactions and develop compounds with improved selectivity and potency for specific receptor subtypes.

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